molecular formula C20H17N5O4 B2754134 2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-22-6

2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2754134
CAS RN: 899996-22-6
M. Wt: 391.387
InChI Key: FUVPLFOPULVQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a novel benzamide compound . It is synthesized starting from 2,3-dimethoxybenzoic acid . This compound is part of a class of compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid . The obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound is determined using 1H NMR (CDCl3, 400 MHz) spectroscopic methods .


Chemical Reactions Analysis

The compound is synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .


Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its molecular weight is determined by LC-MS: m/z, 271 (M+1) .

Scientific Research Applications

Antioxidant Properties

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , which is usually formed in the Maillard reaction, is related to antioxidant activity. Researchers have synthesized hydroxyl group-protected DDMP derivatives to understand the source of this antioxidant effect .

Veterinary Applications

In veterinary medicine, THIQs have been used to:

Mechanism of Action

The compound has shown significant inhibitory activity with IC50 values compared to control drug sorafenib . This suggests that the compound may have potential as an anticancer agent.

Future Directions

The compound has shown promising results in in-vitro anticancer activity against various cancer cell lines . Therefore, future research could focus on conducting in vivo biochemical tests of effective amides . This could lead to the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

properties

IUPAC Name

2,3-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-16-10-6-9-14(17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPLFOPULVQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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